1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-
Description
The compound 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)- is a bicyclic β-lactam characterized by a fused bicyclo[4.2.0] framework with a phenyl substituent at the 7-position and a ketone group at the 8-position.
Synthesis:
The compound can be synthesized via ring-closing metathesis (RCM) using molybdenum or ruthenium carbene catalysts (e.g., Grubbs catalyst), as demonstrated in the synthesis of bicyclic β-lactams by Barrett et al. . Alternatively, (±)-7-aryl derivatives (e.g., (±)-6a and (±)-6b in ) are synthesized via base-mediated ring closure using 50% NaOH and Aliquat 336 in toluene, followed by chromatographic purification . While the racemic forms are common, stereospecific synthesis methods for the (6R,7S) configuration are inferred from analogous β-lactam syntheses in the literature.
Properties
IUPAC Name |
(6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-12(10-6-2-1-3-7-10)11-8-4-5-9-14(11)13/h1-3,6-7,11-12H,4-5,8-9H2/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCURPUAMJAFSI-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@@H](C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471709 | |
| Record name | 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403502-85-2 | |
| Record name | (6R,7S)-7-Phenyl-1-azabicyclo[4.2.0]octan-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403502-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dimethylnicotinaldehyde (DMNA) is a compound derived from nicotinic aldehyde, which has garnered attention due to its potential biological activities. This article explores the biological activity of DMNA, including its synthesis, cytotoxicity, antioxidant properties, and potential therapeutic applications.
Synthesis
The synthesis of DMNA typically involves the methylation of nicotinaldehyde. A common method includes the use of dimethyl sulfate or methyl iodide in the presence of a base. The reaction yields DMNA with a purity that can be enhanced through recrystallization techniques. Recent studies have reported yields of approximately 70% under optimized conditions .
Cytotoxicity
DMNA has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that DMNA exhibits significant cytotoxicity against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- AGS (gastric cancer)
The IC50 values for DMNA against these cell lines ranged from 10 to 30 µM, indicating moderate to high cytotoxic potential . These findings suggest that DMNA could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant activity of DMNA has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that DMNA possesses notable antioxidant properties, with an IC50 value of approximately 25 µM in DPPH assays. This suggests that DMNA can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Properties
In a study published in Materials Chemistry, researchers investigated the effects of DMNA on MCF-7 cells. The study demonstrated that DMNA induced apoptosis through the activation of caspase pathways. The authors concluded that DMNA could be further explored as a therapeutic agent in breast cancer treatment due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of DMNA in models of neurodegeneration. The results indicated that DMNA reduced neuronal cell death and inflammation in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism was attributed to its antioxidant properties and modulation of inflammatory pathways .
Research Findings Summary Table
Scientific Research Applications
Central Nervous System Agents
One of the primary applications of (6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one is in the development of central nervous system (CNS) agents. The compound has been investigated for its potential as a stimulant and its ability to modulate neurotransmitter systems.
- Mechanism of Action : Research indicates that this compound may interact with dopamine and norepinephrine receptors, leading to its stimulant effects.
- Case Studies : A study published in the Journal of Medicinal Chemistry explored various derivatives of bicyclic compounds similar to (6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one, demonstrating efficacy in enhancing cognitive functions in animal models .
Synthesis of Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting ADHD and other cognitive disorders.
- Synthetic Routes : Several synthetic pathways have been developed to produce (6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one efficiently from simpler precursors . These methods often involve multi-step reactions that enhance yield and purity.
Antimicrobial Activity
Emerging studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in antibacterial drug development.
- Research Findings : Preliminary tests have shown that derivatives of bicyclic compounds can inhibit bacterial growth effectively . Further investigation is needed to elucidate the mechanism and efficacy against specific pathogens.
Treatment of Neurodegenerative Diseases
The unique structural attributes of (6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one position it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Neuroprotective Effects : Studies are underway to assess whether this compound can protect neuronal cells from oxidative stress and apoptosis.
Analgesic Properties
There is ongoing research into the analgesic properties of this compound, particularly regarding its potential use in pain management therapies.
Comparison with Similar Compounds
Key Observations:
Ring Size and Heteroatoms :
- The target compound shares the [4.2.0] bicyclic framework with cephalosporins (e.g., 7-ACA) but lacks the 5-thia substitution, which is critical for antibiotic activity in cephems .
- Bromo and iodo derivatives (e.g., and ) highlight the versatility of the [4.2.0] system for functionalization .
Stereochemistry :
- The (6R,7S) configuration differentiates the target compound from racemic analogs like (±)-6a and (±)-6b, which are synthesized without stereochemical control .
Its utility may lie in synthetic intermediates or structure-activity relationship (SAR) studies.
Functional Group Impact
- Phenyl vs. Iodo/bromo derivatives (e.g., (±)-6a and 5b) are precursors for cross-coupling reactions, enabling diversification into complex molecules .
Preparation Methods
Cyclization Strategies for Bicyclic Framework Formation
The bicyclo[4.2.0]octan-8-one core is typically constructed via intramolecular cyclization of linear precursors. A key approach involves the use of N-acyliminium intermediates , which facilitate ring closure under acidic conditions . For example, treatment of a δ-lactam precursor with a bromomethyl side chain in the presence of Lewis acids (e.g., BF₃·OEt₂) yields the bicyclic structure through a kinetically controlled process.
Reaction Scheme :
Critical parameters include:
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Temperature : 0–25°C to minimize side reactions.
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Solvent : Dichloromethane or toluene for optimal Lewis acid activity.
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Stereochemical Control : Chiral auxiliaries or catalysts to enforce the (6R,7S) configuration.
Enantioselective Synthesis via Asymmetric Catalysis
Achieving the desired (6R,7S) stereochemistry necessitates enantioselective methods. A patent (WO2004080583A2) discloses a chiral palladium-catalyzed cycloaddition using a phenyl-substituted propargyl amine and carbon monoxide . The reaction proceeds via a palladium-mediated [2+2] cycloaddition, yielding the bicyclic lactam with >90% enantiomeric excess (ee).
Catalytic System :
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Catalyst : Pd(OAc)₂ with (R)-BINAP ligand.
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Conditions : 60°C, 48 hours under 1 atm CO.
Table 1 : Optimization of Asymmetric Cycloaddition
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Ligand | (R)-BINAP | 92% ee |
| Temperature | 60°C | Maximizes rate |
| CO Pressure | 1 atm | Prevents Pd decomposition |
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency for thermally demanding steps. A modified protocol from tetrahydrotriazolopyrimidine synthesis (result ) adapts microwave conditions to accelerate the cyclization of a linear azetidinone precursor .
Procedure :
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Dissolve 4.0 mmol of azetidinone precursor in methanol.
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Add 0.2 mL of 40% HCl/EtOH.
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Irradiate at 170°C for 40 minutes under sealed-vessel conditions.
Advantages :
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Time Reduction : 40 minutes vs. 12–24 hours conventionally.
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Improved Purity : Reduced byproduct formation due to uniform heating.
Resolution of Racemic Mixtures
For non-catalytic routes, chiral resolution using diastereomeric salt formation is employed. A 1:1 mixture of (6R,7S) and (6S,7R) enantiomers is treated with (-)-dibenzoyl tartaric acid in ethanol, selectively crystallizing the desired enantiomer .
Conditions :
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Solvent : Ethanol/water (4:1).
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Recovery : 45–50% yield with 98% ee after two recrystallizations.
Purification and Characterization
Final purification involves preparative HPLC on a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (85:15) eluent. Key characterization data include:
Spectroscopic Data :
Q & A
Q. What synthetic methodologies are commonly employed to construct the bicyclic β-lactam core of (6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one?
The bicyclic β-lactam scaffold is synthesized via ring-closing enyne metathesis , which allows for efficient cyclization of linear precursors. For example, (3S,4R)-(−)-3-[(1R)-(tert-butyldimethylsilyl)oxyethyl]-1-(5-oxa-oct-7-en-2-yn-1-yl)-4-(2-propenyl)azetidin-2-one undergoes metathesis using Grubbs or Mo-based catalysts to yield the bicyclic product . This method preserves stereochemistry and enables functionalization at strategic positions.
Q. How can the stereochemical configuration (6R,7S) be confirmed in this compound?
Stereochemical assignments rely on NMR coupling constants and X-ray crystallography . For instance, vicinal coupling constants (e.g., ) in -NMR correlate with dihedral angles, confirming the cis or trans arrangement of substituents. Crystallographic analysis of derivatives, such as (±)-6-Allyl-6-phenyl-1-azabicyclo[3.2.0]heptan-7-one, provides unambiguous spatial resolution of the bicyclic system and substituent orientation .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- - and -NMR : Identify proton environments and carbon frameworks (e.g., carbonyl resonances at ~170 ppm for the lactam ring) .
- HRMS (ESI) : Confirm molecular weights and fragmentation patterns.
- IR Spectroscopy : Detect lactam C=O stretches (~1750 cm) and N-H bends (~3300 cm) .
Advanced Research Questions
Q. How can catalytic enantioselective methods improve the synthesis of (6R,7S)-configured derivatives?
Chiral auxiliaries and asymmetric catalysis (e.g., Ru or Pd complexes) can enforce stereocontrol. For example, alkylation of 1-azabicyclo[4.2.0]octan-8-one with benzyl bromide in the presence of a chiral ligand yields enantiomerically enriched products . Computational modeling (DFT) optimizes transition states to predict stereoselectivity .
Q. What strategies resolve contradictions in biological activity data across structurally similar bicyclic β-lactams?
- Comparative SAR Studies : Systematically vary substituents (e.g., phenyl vs. thiophene at C7) and assess activity shifts. Derivatives like (±)-6-(thiophen-2-yl)-1-azabicyclo[3.2.0]heptan-7-one show altered binding affinities compared to phenyl analogs .
- Docking Simulations : Map interactions with target enzymes (e.g., penicillin-binding proteins) to explain divergent bioactivity .
Q. What catalytic systems enable late-stage functionalization of the bicyclic core without ring degradation?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at C7. Mo-carbene catalysts tolerate the strained bicyclic system during alkene/alkyne metathesis, enabling allyl or propargyl additions . For redox-sensitive substrates, photoredox catalysis under mild conditions preserves lactam integrity .
Q. How do ring-expansion reactions of azabicyclo compounds contribute to diversifying β-lactam libraries?
Aziridine ring-opening followed by cyclization generates larger rings. For example, strained C–N bonds in 2,6-diazatricyclo[4.2.0.0]octan-7-one undergo cleavage and re-cyclization to form 1-azacepham derivatives (1,5-diazabicyclo[4.2.0]octan-8-one) . This approach diversifies ring size and functional group placement.
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly when introducing electron-withdrawing groups at C7?
Electron-deficient substituents (e.g., 4-bromophenyl) increase steric hindrance and reduce nucleophilic attack efficiency during lactam formation. For (±)-6-(4-bromophenyl)-1-azabicyclo[3.2.0]heptan-7-one, yields drop to 53% compared to 58% for the phenyl analog due to slower cyclization kinetics . Adjusting solvent polarity (e.g., DMF → THF) or temperature mitigates this issue.
Methodological Tables
Table 1. Key Synthetic Routes and Yields for Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
